molecular formula C17H19N3O3S2 B2739219 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide CAS No. 1421441-38-4

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide

Cat. No.: B2739219
CAS No.: 1421441-38-4
M. Wt: 377.48
InChI Key: AAOHCIJQNZWBGH-UHFFFAOYSA-N
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Description

“5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” is a complex organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include 4,5,6,7-tetrahydrobenzo[d]thiazole, thiophene derivatives, and morpholine. Common synthetic routes could involve:

    Condensation reactions: Combining the thiazole and morpholine derivatives under specific conditions.

    Oxidation reactions: Introducing the oxo group through controlled oxidation.

    Amidation reactions: Forming the carboxamide group through amidation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Substitution of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” would depend on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds with similar morpholine structures.

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Thiophene Derivatives: Compounds with thiophene rings.

Uniqueness

The uniqueness of “5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c21-15-10-23-9-13(20(15)8-11-4-3-7-24-11)16(22)19-17-18-12-5-1-2-6-14(12)25-17/h3-4,7,13H,1-2,5-6,8-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOHCIJQNZWBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3COCC(=O)N3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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